1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring, a triazole ring, and multiple aromatic substituents, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: Starting from 4-chlorobenzoic acid, the benzoxazole ring is formed through a cyclization reaction with o-aminophenol under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring is synthesized via a cycloaddition reaction between an azide and an alkyne, often using copper(I) catalysis (CuAAC).
Coupling Reactions: The final compound is obtained by coupling the benzoxazole and triazole intermediates through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the compound to their reduced forms.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other benzoxazole and triazole derivatives, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one: Studied for its crystal structure and potential biological activity.
Compared to these compounds, 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide offers a unique combination of structural features that may enhance its reactivity and specificity in various applications.
Properties
Molecular Formula |
C24H18ClN5O2 |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(3-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C24H18ClN5O2/c1-14-4-3-5-18(12-14)26-24(31)22-15(2)30(29-27-22)19-10-11-21-20(13-19)23(32-28-21)16-6-8-17(25)9-7-16/h3-13H,1-2H3,(H,26,31) |
InChI Key |
IFKVJACBQBSHGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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